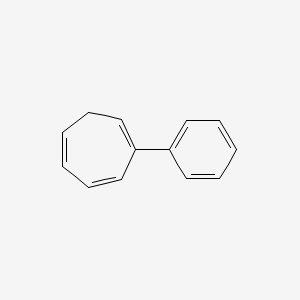
2-Phenylcyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds and a phenyl group attached to one of the carbon atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclohepta-1,3,5-triene can be achieved through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For example, the reaction of benzene with diazomethane, methyldiazoacetate, or 1-diazo-3-phenylpropan-2-one in the presence of rhodium trifluoroacetate as a catalyst has been reported . The reaction conditions typically involve the use of a solvent such as benzene and a catalyst to facilitate the formation of the cycloheptatriene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the cycloheptatriene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
2-Phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or a building block for drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound can undergo valence isomerization, where it converts between different isomeric forms, affecting its reactivity and interactions with other molecules . This isomerization can influence the compound’s stability and its ability to participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Cyclohepta-1,3,5-triene: The parent compound without the phenyl group.
Bicyclo[4.1.0]hepta-2,4-diene: A valence isomer of cyclohepta-1,3,5-triene.
Oxepine, Thiepine, 1H-Azepine: Heterocyclic analogues with oxygen, sulfur, or nitrogen atoms in the ring.
Uniqueness: 2-Phenylcyclohepta-1,3,5-triene is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its parent compound, cyclohepta-1,3,5-triene. The phenyl group also enhances its potential for substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
1541-15-7 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H12/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1-4,6-11H,5H2 |
Clé InChI |
AORFBBZXXVSJTI-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















